3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid
Description
Comparison with 2-Thiophenecarboxylic Acid Derivatives
Unlike simpler analogs such as 2-thiophenecarboxylic acid (C₅H₄O₂S), the addition of the sulfonamide-phenoxy moiety in This compound introduces:
Comparison with Styryl-Thiophene Sulfonamides
Styryl derivatives (e.g., trans-2-(4-chlorostyryl)thiophene ) lack the sulfonamide group but share a thiophene core. Key differences include:
- Electronic effects : The sulfonamide group withdraws electron density, reducing the HOMO-LUMO gap compared to styryl analogs.
- Hydrogen-bonding capacity : The –SO₂–NH– moiety enables intermolecular interactions absent in non-sulfonamide derivatives.
| Structural Feature | This Compound | Styryl-Thiophene Analogs |
|---|---|---|
| Functional groups | Carboxylic acid, sulfonamide | Styryl, halogen |
| logP (predicted) | ~2.7 | ~3.1 |
| UV λₘₐₓ (nm) | 340–358 | 327–355 |
These structural distinctions highlight the compound’s potential for tailored applications in catalysis or materials science, where electronic modulation and solubility are critical.
Properties
IUPAC Name |
3-[4-[(4-methoxyphenyl)sulfonylamino]phenoxy]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO6S2/c1-24-13-6-8-15(9-7-13)27(22,23)19-12-2-4-14(5-3-12)25-16-10-11-26-17(16)18(20)21/h2-11,19H,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFTWQMBLWPOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC3=C(SC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a Friedel-Crafts acylation reaction, followed by oxidation.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic aromatic substitution reaction.
Sulfonylation: The final step involves the sulfonylation of the amino group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, sulfonyl chlorides, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid exhibit significant anticancer properties. For instance, derivatives of thiophene-based compounds have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study reported that a related compound demonstrated potent antiproliferative effects against breast cancer cells, highlighting the potential of this class of compounds in cancer therapy .
2. Antimicrobial Properties
The sulfonamide group in this compound is known for its antimicrobial activity. A study investigating similar sulfonamide derivatives revealed their effectiveness against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial folate synthesis, which is crucial for bacterial growth .
Material Science Applications
1. Coatings and Polymers
The incorporation of thiophene derivatives into polymer matrices has been explored for developing advanced materials with enhanced electrical conductivity and thermal stability. Research shows that polymers modified with thiophene-containing compounds exhibit improved mechanical properties and are suitable for applications in organic electronics and photovoltaic devices .
2. Nanotechnology
Recent advancements have utilized this compound in the synthesis of nanoparticles for targeted drug delivery systems. The compound's ability to form stable complexes with metal ions allows it to serve as a ligand in the creation of multifunctional nanoparticles that can deliver therapeutic agents directly to cancer cells .
Environmental Applications
1. Environmental Remediation
The compound's potential as an adsorbent for heavy metals from wastewater has been investigated. Studies demonstrate that thiophene derivatives can effectively bind to metal ions such as lead and cadmium, facilitating their removal from contaminated water sources. This application is crucial for developing sustainable methods for water purification .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonylamino group can form hydrogen bonds or ionic interactions, while the thiophene ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Key Structural Features :
- Molecular Formula : C₁₈H₁₆N₂O₆S₂ (calculated based on substituent addition to ’s compound).
- Functional Groups: Phenoxy linker, sulfonamide, methoxy group, carboxylic acid.
- Potential Applications: Intermediate in drug synthesis, antimicrobial/anti-inflammatory research (inferred from ).
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The following table compares the target compound with structurally related thiophene derivatives:
Biological Activity
3-(4-{[(4-Methoxyphenyl)sulfonyl]amino}phenoxy)-2-thiophenecarboxylic acid, also known by its CAS number 882747-63-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including cytotoxicity, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C18H15NO6S2
- Molecular Weight : 405.44 g/mol
This compound operates primarily through inhibition of specific enzymes and pathways involved in cellular processes. Notably, it has been studied for its activity as an inhibitor of glucuronidase, an enzyme implicated in various metabolic and pathological processes .
Cytotoxicity
Research indicates that derivatives of thiophene compounds, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds can inhibit the growth of human breast carcinoma (MCF-7) cells and other cancer types with varying efficacy compared to standard chemotherapeutics like doxorubicin .
Anticancer Activity
A structure-activity relationship analysis reveals that modifications in the thiophene and phenyl groups enhance anticancer activity. Compounds similar to this compound have demonstrated:
- EC50 Values : Some derivatives showed EC50 values as low as 10.28 µg/mL against HepG2 liver cancer cells, indicating potent anticancer properties .
- Mechanisms : Induction of apoptosis through caspase activation pathways has been documented, further supporting their potential as therapeutic agents .
Study on Antiproliferative Effects
A detailed study examined the antiproliferative effects of thiophene derivatives on various cancer cell lines. The findings indicated that compounds with similar structures to this compound exhibited:
- Inhibition Rates : Up to 70% inhibition in cell proliferation at higher concentrations.
- Cell Cycle Arrest : Evidence of G1 phase arrest was observed, suggesting a mechanism by which these compounds hinder cancer cell progression .
Toxicological Assessment
In a toxicological context, the compound's effects on non-cancerous cells were also assessed. Studies showed minimal toxicity at therapeutic concentrations, making it a promising candidate for further development in clinical settings.
Data Summary Table
Q & A
Basic: What are the recommended synthetic routes and analytical validation methods for this compound?
Answer:
The synthesis of structurally analogous thiophene-carboxylic acid derivatives typically involves multi-step reactions. For example, methyl 3-({[4-(methoxycarbonyl)phenoxy]acetyl}amino)-2-thiophenecarboxylate (MPTC) is synthesized via coupling 4-(methoxycarbonyl)phenol and 2-thiophenecarboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . For validation, nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are critical for confirming purity and structural integrity.
| Key Analytical Parameters | Methodology | Source |
|---|---|---|
| Purity validation (>95%) | HPLC with UV detection | |
| Structural confirmation | ¹H/¹³C NMR spectroscopy | |
| Molecular weight determination | Mass spectrometry (MS) |
Basic: What are the primary pharmacological targets or mechanisms studied for this compound?
Answer:
Thiophene-carboxylic acid derivatives are often explored for enzyme inhibition (e.g., amyloid-beta in Alzheimer’s) or receptor modulation. For example, MPTC inhibits amyloid-beta plaque formation, suggesting potential neuroprotective applications . Structural analogs with sulfonyl groups (e.g., 4-fluorophenyl sulfinic acid derivatives) exhibit activity in anti-inflammatory or antitrypanosomal pathways .
Advanced: How can researchers resolve contradictions in bioactivity data across different experimental models?
Answer:
Discrepancies in bioactivity (e.g., in vitro vs. in vivo efficacy) may arise from pharmacokinetic factors (e.g., metabolic stability) or assay conditions. To address this:
- Dose-response profiling: Validate activity across multiple concentrations and cell lines .
- Metabolite screening: Use LC-MS to identify degradation products or active metabolites .
- Comparative studies: Benchmark against known inhibitors (e.g., amyloid-beta inhibitors) to contextualize potency .
Contradictions in marine-derived analogs (e.g., varying anti-QS activity in T. hemprichii phenolics) highlight the need for standardized assay protocols .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies of this compound?
Answer:
SAR studies should focus on:
- Functional group modifications: Replace the methoxy or sulfonyl groups with bioisosteres (e.g., ethoxy, sulfonamide) to assess impact on target binding .
- Spatial orientation: Use X-ray crystallography or molecular docking to map interactions with enzymes/receptors .
- Pharmacophore modeling: Compare with bioactive scaffolds like 3-[(4-hydroxyphenyl)sulfonyl] derivatives to identify critical motifs .
| Key Structural Features | Biological Impact |
|---|---|
| 4-Methoxyphenyl sulfonyl group | Enhances solubility and target affinity |
| Thiophene-carboxylic acid core | Critical for enzyme inhibition |
Basic: What are the stability and storage requirements for this compound?
Answer:
Thiophene derivatives are typically light- and moisture-sensitive. Recommended storage:
- Temperature: -20°C in amber vials to prevent photodegradation .
- Solubility: DMSO or ethanol for stock solutions; avoid aqueous buffers for long-term storage .
- Stability testing: Monitor via HPLC every 6 months to detect decomposition .
Advanced: How can researchers optimize bioavailability for in vivo studies?
Answer:
Bioavailability challenges (e.g., poor membrane permeability) require:
- Prodrug design: Esterify the carboxylic acid group to improve lipophilicity .
- Nanocarrier systems: Use liposomes or polymeric nanoparticles to enhance delivery .
- Pharmacokinetic profiling: Conduct IV/PO studies in rodent models to assess absorption and half-life .
Basic: What are the ethical and safety considerations for handling this compound?
Answer:
- Toxicity screening: Perform Ames tests or zebrafish embryo assays to evaluate genotoxicity .
- PPE requirements: Use nitrile gloves, lab coats, and fume hoods due to potential irritant properties .
- Waste disposal: Follow EPA guidelines for sulfonic acid derivatives to prevent environmental contamination .
Advanced: What computational tools are suitable for modeling interactions of this compound?
Answer:
- Molecular docking: AutoDock Vina or Schrödinger Suite for predicting binding modes with targets like β-secretase .
- QSAR modeling: Utilize RDKit or MOE to correlate structural descriptors (e.g., logP, polar surface area) with activity .
- MD simulations: GROMACS for assessing stability of compound-target complexes over nanosecond timescales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
